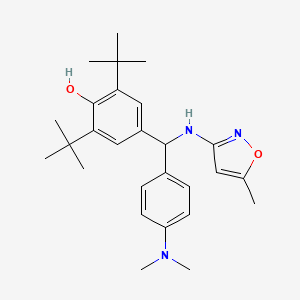
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol is a useful research compound. Its molecular formula is C27H37N3O2 and its molecular weight is 435.612. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)((5-methylisoxazol-3-yl)amino)methyl)phenol is a synthetic compound with potential applications in various biological fields. Its structure features a di-tert-butyl group, a dimethylamino group, and an isoxazole moiety, which contribute to its unique biological properties. This article explores the compound's biological activity, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects.
- Molecular Formula : C₁₇H₂₉N₃O
- Molecular Weight : 263.4183 g/mol
- CAS Number : 88-27-7
1. Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound has shown significant antioxidant properties in vitro. Research indicates that it can scavenge free radicals effectively.
| Study | Concentration | Effect |
|---|---|---|
| 10 µg/mL | Increased DPPH radical scavenging activity | |
| 50 µg/mL | Enhanced total antioxidant capacity |
2. Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like arthritis.
| Cell Line | Concentration | Cytokine Inhibition |
|---|---|---|
| RAW264.7 Macrophages | 50 µg/mL | TNF-α, IL-6 |
| RAW264.7 Macrophages | 100 µg/mL | IL-1β |
3. Cytotoxicity
Cytotoxicity studies reveal that the compound can induce cell death in cancer cell lines, making it a candidate for anticancer therapy.
| Cell Line | IC₅₀ Value (µg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 50 |
| A431 | 100 |
4. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
-
Antioxidant and Cytotoxic Properties :
A study investigated the effects of the compound on oxidative stress markers in cancer cells. Results indicated that treatment with the compound significantly reduced reactive oxygen species (ROS) levels and enhanced cell viability under oxidative stress conditions. -
Anti-inflammatory Mechanism :
Another study focused on the anti-inflammatory mechanisms of the compound in a mouse model of arthritis. The results showed that administration led to a marked reduction in joint swelling and inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-17-14-23(29-32-17)28-24(18-10-12-20(13-11-18)30(8)9)19-15-21(26(2,3)4)25(31)22(16-19)27(5,6)7/h10-16,24,31H,1-9H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNBCVVSGQMOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













